N-(tert-Butyl)-6-(4-methylphenyl)-2-piperazin-1-ylimidazo[2,1-b][1,3,4]thiadiazol-5-amine
Description
Properties
IUPAC Name |
N-tert-butyl-6-(4-methylphenyl)-2-piperazin-1-ylimidazo[2,1-b][1,3,4]thiadiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6S/c1-13-5-7-14(8-6-13)15-16(22-19(2,3)4)25-17(21-15)26-18(23-25)24-11-9-20-10-12-24/h5-8,20,22H,9-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIUQCGGCITDLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C(=N2)SC(=N3)N4CCNCC4)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(tert-Butyl)-6-(4-methylphenyl)-2-piperazin-1-ylimidazo[2,1-b][1,3,4]thiadiazol-5-amine is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews its biological activity based on diverse sources, including structure-activity relationships (SAR), case studies, and experimental findings.
- Molecular Formula : C19H26N6S
- Molecular Weight : 370.5 g/mol
- CAS Number : 1171889-08-9
- IUPAC Name : N-tert-butyl-6-(4-methylphenyl)-2-piperazin-1-ylimidazo[2,1-b][1,3,4]thiadiazol-5-amine
Biological Activity Overview
The compound exhibits various biological activities attributed to its unique structure. Research indicates potential applications in anticancer therapies, as well as antibacterial and antiviral properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazole-containing compounds. For instance:
- Compounds with imidazole rings have shown significant antiproliferative effects against several cancer cell lines including HCT-15, HT29, HeLa, and MDA-MB-468. The IC50 values for these compounds ranged from 80 to 200 nM .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound 6 | HCT-15 | 80 |
| Compound 7 | HeLa | 100 |
| Compound 8 | MDA-MB-468 | 200 |
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of tubulin polymerization. This is critical for cancer cell division and growth:
- The compound demonstrated an IC50 value of approximately in inhibiting porcine brain tubulin polymerization, which is significantly more potent than standard chemotherapeutics like colchicine (IC50 = ) .
Structure-Activity Relationships (SAR)
The structure of the compound plays a crucial role in its biological activity:
- Substituents on the imidazole nitrogen and the phenyl ring influence the potency and selectivity against different cancer cell lines.
Table 2: Structure Activity Relationships
| Substituent Type | Effect on Activity |
|---|---|
| Aliphatic group | Increased potency |
| Electron-donating groups | Enhanced activity against cancer cells |
| Electron-withdrawing groups | Reduced activity |
Case Studies
Several case studies have been conducted to evaluate the efficacy of similar compounds:
- Study on Tubulin Inhibition : A study involving imidazole derivatives showed that substitution patterns significantly affected their ability to inhibit tubulin polymerization and subsequently induce apoptosis in cancer cells.
- Clinical Trials : Early-phase clinical trials indicated promising results for compounds similar in structure to this compound in patients with solid tumors.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
a) Imidazo[2,1-b][1,3,4]thiadiazole vs. Thiazole-Pyrimidine Hybrids
Compounds in (e.g., 19–24 ) feature a thiazole-pyrimidine scaffold with tert-butyl and aryl groups. Key differences:
- Target Compound : Imidazo-thiadiazole core (rigid, planar structure).
- Analogs : Thiazole-pyrimidine hybrids (greater conformational flexibility).
Impact : The imidazo-thiadiazole core may enhance binding affinity to rigid enzyme pockets, while thiazole-pyrimidine hybrids allow for broader substituent modifications .
b) Substituent Positioning
- 3-Methylphenyl vs. This positional isomerism could affect receptor binding or solubility .
Physicochemical Properties
Analysis :
- Lower molecular weight (370.5 g/mol) compared to thiazole-pyrimidine analogs may improve bioavailability.
- Piperazine substituents likely enhance water solubility, critical for pharmacokinetics.
Q & A
Q. Q1. What synthetic methodologies are recommended for preparing N-(tert-Butyl)-6-(4-methylphenyl)-2-piperazin-1-ylimidazo[2,1-b][1,3,4]thiadiazol-5-amine?
The compound can be synthesized via multi-component reactions involving benzaldehyde derivatives, semicarbazide, and isocyanides. A β-cyclodextrin-ionic liquid magnetic starch (βCD-IL@M-Starch) catalyst has been shown to enhance reaction efficiency under mild conditions (25–50°C), yielding products in 17–84% isolated yields . Key parameters include solvent choice (e.g., dimethylformamide), temperature control, and catalyst recyclability (up to 10 cycles).
Q. Q2. How can researchers confirm the structural integrity of this compound post-synthesis?
X-ray crystallography is the gold standard for structural validation. For example, analogous imidazo[2,1-b][1,3,4]thiadiazol-5-amine derivatives were analyzed using SHELX software to refine crystal structures, with hydrogen bonding networks (e.g., C–H···N interactions) and planar ring systems confirming molecular geometry . Complementary techniques include NMR (for piperazine proton environments) and HRMS for molecular weight confirmation.
Q. Q3. What in vitro assays are suitable for initial pharmacological profiling?
Standard assays include:
- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) .
- Antimicrobial Activity : Disk diffusion or microdilution methods for bacterial/fungal strains .
- Enzyme Inhibition : Kinase or protease inhibition assays, leveraging the piperazine moiety’s interaction with ATP-binding pockets .
Advanced Research Questions
Q. Q4. How can reaction yields be optimized for large-scale synthesis?
Advanced optimization involves:
- Catalyst Engineering : Replace βCD-IL@M-Starch with immobilized metal catalysts (e.g., Pd/C) to improve turnover numbers .
- Solvent Screening : Test ionic liquids (e.g., [BMIM][BF₄]) to enhance solubility and reduce byproducts .
- Flow Chemistry : Implement continuous flow systems to control exothermic reactions and improve scalability .
Q. Q5. What crystallographic challenges arise during structural analysis of this compound?
Key issues include:
- Disorder in tert-Butyl Groups : Use restraints in SHELXL refinement to model rotational disorder .
- Hydrogen Bonding Networks : Analyze intermolecular interactions (e.g., C–H···N) to predict packing motifs .
- Twinned Crystals : Apply twin law matrices in refinement software (e.g., PLATON) to resolve overlapping reflections .
Q. Q6. How can structure-activity relationships (SAR) be explored for this compound?
Methodological approaches:
- Substituent Variation : Replace the 4-methylphenyl group with fluorophenyl or nitroaryl groups to assess electronic effects on bioactivity .
- Piperazine Modifications : Introduce methyl or isopropyl groups to the piperazine ring to study steric effects on target binding .
- Biological Assay Correlation : Use multivariate analysis (e.g., PCA) to link structural descriptors (e.g., LogP, polar surface area) with IC₅₀ values .
Q. Q7. How should researchers address contradictory bioactivity data across studies?
- Assay Standardization : Validate protocols using reference compounds (e.g., doxorubicin for cytotoxicity) to ensure reproducibility .
- Metabolic Stability Testing : Perform liver microsome assays to rule out false negatives due to rapid degradation .
- Target Engagement Studies : Use SPR or CETSA to confirm direct binding to purported targets (e.g., kinases) .
Q. Q8. What computational frameworks support mechanistic studies of this compound?
- Docking Simulations : Use AutoDock Vina to model interactions with kinase domains (e.g., EGFR) .
- DFT Calculations : Analyze electron density maps to predict reactivity at the imidazo-thiadiazole core .
- MD Simulations : Simulate solvation effects on conformational flexibility in aqueous vs. lipid bilayer environments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
